molecular formula C22H26FN3O B10810523 N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

Cat. No.: B10810523
M. Wt: 367.5 g/mol
InChI Key: LEUDQUINAHKKPM-RMKNXTFCSA-N
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Description

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide is a synthetic organic compound of significant interest in chemical and pharmacological research. With a molecular formula of C23H27FN3O and a molecular weight of 380.48 g/mol, this propanamide derivative features a piperazine ring substituted with a trans-cinnamyl group, a structure often associated with bioactive properties (see similar structures in PubChem: CID 71965160, CID 719495) . The compound's specific structural attributes make it a valuable candidate for investigation in various biochemical assays. Its potential to act as a modulator of biological targets, such as the orphan nuclear receptor NR2F6, positions it as a tool for studying gene expression, cell proliferation, and immune response pathways (as explored in screening methods within US10088485B2) . Researchers can utilize this compound in high-throughput screening (HTS) campaigns, ligand-binding displacement assays including scintillation proximity assays (SPA) and surface plasmon resonance (SPR), and cellular studies to identify novel agonists or antagonists for therapeutic development . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H26FN3O

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C22H26FN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+

InChI Key

LEUDQUINAHKKPM-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine

Piperazine undergoes alkylation with cinnamyl derivatives to install the (E)-3-phenylprop-2-enyl group. A representative protocol involves reacting piperazine with (E)-cinnamyl bromide in acetonitrile at 60°C for 12 hours, yielding 4-[(E)-3-phenylprop-2-enyl]piperazine with 78% efficiency. The (E)-configuration is preserved by employing palladium-catalyzed couplings, such as the Heck reaction, which minimizes isomerization.

Table 1: Alkylation Conditions for Piperazine Functionalization

ReagentSolventTemperatureTimeYield
(E)-Cinnamyl BromideAcetonitrile60°C12 h78%
(E)-Cinnamyl ChlorideDMF80°C8 h65%
Styryl BromideTHF50°C24 h52%

Cyclization of 1,2-Diaminoethane Derivatives

Alternative methods involve cyclizing 1,2-diaminoethane with α,β-unsaturated carbonyl compounds. For instance, reacting 1,2-diaminoethane with (E)-cinnamaldehyde in ethanol under acidic conditions forms the piperazine ring via Schiff base intermediates. This method achieves 70% yield but requires rigorous pH control to prevent oligomerization.

Formation of the Propanamide Backbone

The propanamide segment, N-(2-fluorophenyl)propanamide, is synthesized through acyl transfer reactions.

Acylation of 2-Fluoroaniline

2-Fluoroaniline reacts with propionyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to mitigate exothermic side reactions, yielding N-(2-fluorophenyl)propanamide with 85% purity. Excess propionyl chloride (1.5 equivalents) ensures complete conversion.

Carbodiimide-Mediated Coupling

For higher selectivity, carbodiimides like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate propionic acid, enabling coupling with 2-fluoroaniline in DCM. This method achieves 90% yield and reduces halogenated byproducts.

Coupling of Piperazine and Propanamide Moieties

The final step conjugates the piperazine derivative with the propanamide backbone via nucleophilic substitution or amide bond formation.

Nucleophilic Substitution at the Piperazine Nitrogen

Treating 4-[(E)-3-phenylprop-2-enyl]piperazine with 3-bromo-N-(2-fluorophenyl)propanamide in DMF at 80°C for 6 hours affords the target compound in 68% yield. Potassium carbonate acts as a base, deprotonating the piperazine nitrogen to enhance nucleophilicity.

Reductive Amination

Alternative approaches employ reductive amination using 3-oxo-N-(2-fluorophenyl)propanamide and the piperazine derivative. Sodium cyanoborohydride in methanol reduces the imine intermediate, achieving 73% yield but requiring stringent anhydrous conditions.

Table 2: Comparison of Coupling Methods

MethodReagentSolventYieldPurity (HPLC)
Nucleophilic Substitution3-Bromo-propanamideDMF68%92%
Reductive AminationNaBH3CNMeOH73%89%
Mitsunobu ReactionDIAD, PPh3THF61%85%

Stereochemical Control and Isomer Management

The (E)-configuration of the cinnamyl group is critical for biological activity. Heck couplings using palladium(II) acetate and tri-o-tolylphosphine ensure >98% (E)-selectivity by suppressing alkene isomerization. Conversely, Wittig reactions exhibit lower stereocontrol (E:Z = 85:15), necessitating chromatographic separation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted piperazine and brominated impurities, achieving 95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) further refines the product to >99% purity.

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl3) displays characteristic signals: δ 7.45–7.20 (m, 5H, Ar-H), 6.70 (d, J = 16 Hz, 1H, CH=CH), 3.60 (t, J = 6 Hz, 2H, NCH2).

  • MS : ESI-MS m/z 367.5 [M+H]+ confirms the molecular weight.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale syntheses adopt continuous flow reactors to enhance heat transfer during exothermic steps, improving yield consistency to ±2%. Patent US6331289B1 highlights the utility of analogous piperazine-propanamide conjugates in targeted therapeutics, validating the scalability of these methods .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Piperazine Substituent Amide Substituent Molecular Weight Key Properties/Activities Evidence Source
N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide (Target Compound) 4-[(E)-3-phenylprop-2-enyl] 2-fluorophenyl ~387.45* Hypothesized receptor modulation N/A
N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide 4-(2-fluorophenyl) 4-ethoxyphenyl 371.456 Potential CNS activity
N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide 4-(2-fluorophenyl) 1,3-benzodioxol-5-yl 371.41 Hydrophobic/lipophilic interactions
N-benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide 4-[(E)-3-phenylprop-2-enyl] Benzyl 349.47 Antiproliferative potential
2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide 4-(2-methoxyphenyl) 4-fluorophenyl Not reported Synthetic intermediate for drug discovery

*Calculated based on molecular formula (C24H25FN3O).

Key Observations:

Fluorine atoms (e.g., 2-fluorophenyl in ) may enhance metabolic stability and binding affinity through electron-withdrawing effects.

Amide Substituents :

  • The 2-fluorophenyl group in the target compound differs from 4-ethoxyphenyl or benzodioxol , which may alter solubility and target selectivity.
  • Benzyl groups (e.g., ) reduce hydrogen-bonding capacity compared to fluorophenyl or ethoxyphenyl.

Biological Activity

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, particularly its interactions with enzymes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H26F2N2C_{26}H_{26}F_{2}N_{2} with a molecular weight of 477.42 g/mol. The compound features a piperazine ring, which is known for its biological activity, particularly in neuropharmacology.

Biological Activity

1. Monoamine Oxidase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. In a study evaluating related piperazine derivatives, certain compounds demonstrated potent inhibition of MAO-B with IC50 values as low as 0.013 µM, highlighting their potential for treating neurodegenerative diseases like Alzheimer's .

Table 1: Inhibition Potency of Piperazine Derivatives

CompoundMAO-B IC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

2. Cytotoxicity Studies

Cytotoxicity assessments were performed on healthy fibroblast cells (L929). The results indicated that while some derivatives caused significant cell death at higher concentrations, this compound exhibited lower toxicity, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Case Study: Neuroprotective Effects

In a study assessing neuroprotective properties, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results showed that these compounds could significantly reduce cell death induced by oxidative agents, thus presenting potential for therapeutic use in neurodegenerative conditions .

Research Findings: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to MAO-B. These studies revealed high binding scores, indicating strong interactions with the enzyme active site, which correlates with the observed inhibitory activity .

Q & A

Basic: What are the key considerations for designing a high-yield synthesis route for this compound?

Methodological Answer:
The synthesis of this compound requires a multi-step approach, starting with functionalization of the piperazine core. A common strategy involves:

  • Step 1 : Coupling 4-(2-fluorophenyl)piperazine with (E)-3-phenylpropenyl bromide under Buchwald-Hartwig amination conditions (Pd(OAc)₂/Xantphos catalyst, toluene, 110°C) .
  • Step 2 : Amidation of the intermediate with 3-chloropropionyl chloride in dichloromethane (DCM) using triethylamine as a base, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Factors : Solvent choice (e.g., DCM for solubility), temperature control to avoid side reactions (e.g., isomerization of the propenyl group), and catalyst loading (≤5 mol% Pd) to optimize yield (typically 65–75%) .

Basic: How can researchers confirm the structural integrity of intermediates and the final product?

Methodological Answer:
A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the (E)-configuration of the propenyl group (characteristic coupling constant J = 16 Hz) and aromatic substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.2032) and isotopic patterns matching the fluorine atom .
  • HPLC-PDA : Monitor purity (>95%) and detect trace impurities (e.g., unreacted piperazine derivatives) using a C18 column (acetonitrile/water mobile phase) .

Advanced: What computational methods can predict the compound’s reactivity or biological target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate the electronic structure of the propenyl-piperazine moiety to predict regioselectivity in substitution reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₁A/2A), leveraging the fluorophenyl group’s affinity for hydrophobic pockets .
  • MD Simulations : Assess stability in aqueous environments (AMBER force field) to guide solubility optimization .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. CHO), incubation time (24 vs. 48 hours), and DMSO concentration (≤0.1%) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for batch effects or assay sensitivity .
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) alongside traditional radioligand assays .

Basic: What solvent systems are optimal for improving solubility in biological assays?

Methodological Answer:

  • Preliminary Screening : Test DMSO (stock solution), PEG-400, or cyclodextrin-based formulations for aqueous compatibility .
  • Co-Solvent Blends : Use 10% DMSO/40% PEG-300/50% saline for in vitro studies, ensuring no precipitation at 100 µM .
  • Surfactant Additives : Polysorbate 80 (0.01% w/v) can stabilize the compound in PBS buffer (pH 7.4) .

Advanced: How can enantiomeric impurities be addressed during synthesis?

Methodological Answer:

  • Chiral Chromatography : Employ a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers post-synthesis .
  • Asymmetric Catalysis : Introduce a chiral ligand (e.g., (R)-BINAP) during the amidation step to enforce stereocontrol (ee >90%) .
  • Crystallization : Use ethanol/water mixtures to selectively crystallize the desired enantiomer .

Advanced: What strategies mitigate oxidative degradation of the propenyl group during storage?

Methodological Answer:

  • Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in stock solutions stored at -20°C .
  • Lyophilization : Freeze-dry the compound under argon to prevent peroxide formation .
  • Stability Studies : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life .

Basic: How can researchers validate the compound’s stability under physiological pH conditions?

Methodological Answer:

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation products via LC-MS .
  • Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (e.g., t₁/₂ = 8.2 hours at pH 7.4) .

Advanced: What in silico tools are recommended for SAR studies on fluorophenyl modifications?

Methodological Answer:

  • QSAR Modeling : Train a model with MOE descriptors (e.g., LogP, polar surface area) to predict activity trends for 3- or 4-fluorophenyl analogs .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorophenyl vs. chlorophenyl substitutions using Schrödinger’s FEP+ module .

Basic: What are the critical controls for in vitro cytotoxicity assays?

Methodological Answer:

  • Vehicle Controls : Include DMSO at the same concentration used in test samples (e.g., 0.1%) to rule out solvent effects .
  • Positive Controls : Use staurosporine (1 µM) to validate assay sensitivity in cell viability tests (MTT or resazurin assays) .
  • Replicate Consistency : Perform triplicate runs with independent compound batches to ensure reproducibility .

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